molecular formula C24H18N4O4 B2805725 3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1326904-12-4

3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2805725
CAS No.: 1326904-12-4
M. Wt: 426.432
InChI Key: IMNMIDQSAWVCRP-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, substituted with methoxyphenyl and methylphenyl groups, as well as an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Substituents: The methoxyphenyl and methylphenyl groups can be introduced through electrophilic aromatic substitution reactions using suitable reagents like methoxybenzene and methylbenzene.

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be formed by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazoline compounds.

Scientific Research Applications

3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a probe for studying biological processes due to its unique structural features.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine
  • 3-(4-methoxyphenyl)-4-methyl-N’-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide
  • (2E)-2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid

Uniqueness

Compared to similar compounds, 3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4/c1-14-4-3-5-15(12-14)21-26-22(32-27-21)16-6-11-19-20(13-16)25-24(30)28(23(19)29)17-7-9-18(31-2)10-8-17/h3-13H,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNMIDQSAWVCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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